Lesogaberan - 344413-67-8

Lesogaberan

Catalog Number: EVT-273103
CAS Number: 344413-67-8
Molecular Formula: C3H8FNO2P+
Molecular Weight: 140.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lesogaberan has been used in trials studying the treatment and basic science of GERD, Reflux, Heartburn, Regurgitation, and Reflux Disease, among others.
Source and Classification

Lesogaberan was developed by AstraZeneca and is derived from the amino acid serine. Its classification as a GABA receptor agonist positions it within a broader category of compounds that modulate neurotransmitter activity, specifically targeting the GABA-B receptor subtype. This receptor plays a crucial role in regulating muscle tone and inhibiting neurotransmitter release.

Synthesis Analysis

The synthesis of Lesogaberan involves several key steps, beginning with the conversion of dl-serine to an intermediate compound through fluorination. The stereoselective synthesis includes:

  1. Fluorination: The initial step converts dl-serine into an α-fluoro-β-amino acid.
  2. Formation of the GABA Structure: Subsequent reactions lead to the formation of the GABA-like structure characteristic of Lesogaberan.
  3. Purification and Characterization: The final product undergoes purification to ensure high purity levels suitable for pharmacological evaluation.

The synthesis process emphasizes maintaining stereochemistry to achieve the desired biological activity while minimizing side effects.

Molecular Structure Analysis

Lesogaberan's molecular structure can be described as follows:

  • Molecular Formula: C10_{10}H12_{12}F1_{1}N1_{1}O2_{2}
  • Molecular Weight: Approximately 199.21 g/mol
  • Structure: The compound features a fluorinated carbon backbone that mimics the natural GABA structure, allowing it to bind effectively to GABA-B receptors.

The three-dimensional conformation of Lesogaberan facilitates its interaction with the receptor site, enhancing its agonistic activity. Computational modeling studies have provided insights into its binding affinity and orientation within the receptor's active site.

Chemical Reactions Analysis

Lesogaberan participates in several chemical reactions relevant to its pharmacological profile:

  1. Receptor Binding: The primary reaction involves binding to GABA-B receptors, leading to downstream signaling cascades that inhibit neurotransmitter release.
  2. Metabolism: In vivo studies indicate that Lesogaberan is metabolized primarily in the liver, undergoing phase I and phase II metabolic processes, which include hydroxylation and conjugation.
  3. Pharmacodynamic Interactions: Lesogaberan has shown interactions with other pharmacological agents, influencing their efficacy when used in combination therapies.
Mechanism of Action

Lesogaberan functions as an agonist at GABA-B receptors located on smooth muscle cells and neurons within the gastrointestinal tract. Its mechanism can be summarized as follows:

  • Inhibition of Transient Lower Esophageal Sphincter Relaxations (TLESRs): By activating GABA-B receptors, Lesogaberan reduces TLESRs, which are responsible for gastroesophageal reflux.
  • Increase in Lower Esophageal Sphincter Pressure: Studies have demonstrated that administration of Lesogaberan significantly increases lower esophageal sphincter pressure, thereby reducing acid reflux episodes.
  • Downregulation of Profibrotic Genes in NASH: In research contexts involving liver cells, Lesogaberan has been shown to downregulate key profibrotic genes, suggesting potential therapeutic applications beyond GERD.
Physical and Chemical Properties Analysis

Lesogaberan exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and organic solvents, facilitating various formulations.
  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, impacting its absorption and distribution characteristics.

These properties are critical for understanding its pharmacokinetics and optimizing its formulation for clinical use.

Applications

Lesogaberan has demonstrated potential applications in various medical fields:

  1. Gastroesophageal Reflux Disease (GERD): Initially developed as a treatment option for GERD, clinical trials have shown its efficacy in reducing reflux symptoms and improving esophageal function.
  2. Non-Alcoholic Steatohepatitis (NASH): Recent studies suggest that Lesogaberan may serve as a novel therapeutic agent for NASH by modulating fibrogenesis and inflammatory responses in hepatic cells.
  3. Research Tool: Its unique mechanism of action makes it a valuable tool for studying GABA-B receptor functions and their implications in gastrointestinal physiology.
Introduction to Lesogaberan as a Therapeutic Innovation

Rationale for Developing Peripherally Restricted GABAB Agonists

The therapeutic rationale for lesogaberan originated from well-documented limitations of existing GABAB agonists, particularly baclofen, in reflux management. Baclofen demonstrated robust efficacy in suppressing TLESRs and reducing reflux episodes in both preclinical models and human studies. In dogs, baclofen administration significantly decreased acid reflux episodes (10.7 ± 0.5 to 6.4 ± 0.4; p < 0.0001) and total acid exposure time during 24-hour pH monitoring [7]. Similar efficacy was observed in human trials, where baclofen reduced TLESRs by approximately 40-60% in healthy volunteers and GERD patients [1] [10]. However, its utility was severely constrained by dose-limiting central nervous system (CNS) adverse effects—including sedation, dizziness, and cognitive impairment—stemming from baclofen’s ability to cross the blood-brain barrier and activate central GABAB receptors [3] [7].

This limitation drove the development strategy for lesogaberan as a peripherally restricted agonist. Structural modifications yielded a compound with low blood-brain barrier penetrance due to:

  • Polar phosphinic acid group: Enhancing hydrophilicity and reducing passive diffusion into the CNS
  • Active efflux mechanisms: Cellular uptake systems further restricted brain exposure [7]Pharmacologically, lesogaberan exhibited potent GABAB receptor agonism (binding IC50 = 2 nM in rat brain membranes; functional EC50 = 8 nM in human GABAB1a/2-transfected CHO cells), with 600-fold selectivity for GABAB over other receptor types . Crucially, animal studies confirmed its peripheral restriction: at plasma concentrations achieving ~50% inhibition of TLESRs in dogs (3 mg/kg; plasma concentration ~600 × EC50), no CNS-mediated effects were observed [7]. This therapeutic window enabled dosing sufficient to achieve significant physiological effects without neurological side effects, positioning lesogaberan as a mechanistically superior alternative to baclofen [10].

Historical Context of GABAergic Agents in Gastrointestinal Pharmacology

The exploration of GABAergic pathways in gastrointestinal (GI) motility regulation spans over four decades, evolving through distinct pharmacological generations:

Table 1: Evolution of GABAB Receptor Agonists in Gastrointestinal Pharmacology

EraCompoundKey Pharmacological PropertiesGI Physiological Effects
1970s-1990sBaclofenCentrally penetrant; CNS side effects at therapeutic doses40-60% TLESR inhibition; 50% reduction in reflux episodes
Early 2000sArbaclofenR-enantiomer of baclofen; improved receptor specificitySimilar TLESR inhibition with reduced side effect profile
2005-2010LesogaberanPeripherally restricted; minimal CNS penetration25-50% TLESR inhibition; 47% reduction in reflux episodes
Post-2010Novel analogsEnhanced metabolic stability; reduced paresthesia potentialUnder evaluation in preclinical models

Initial research focused on baclofen, a lipophilic GABA derivative synthesized in 1962, which established the proof-of-concept that GABAB receptor activation inhibits TLESRs through vagal afferent modulation [1] [7]. Functional studies confirmed GABAB receptor expression on mechanosensitive gastric vagal afferents, where agonism reduces triggering of the transient relaxation reflex [7]. Despite baclofen’s efficacy in reducing both acidic and weakly/non-acidic reflux events—particularly relevant for PPI-refractory patients—its clinical adoption remained limited to off-label use in severe cases due to tolerability issues [10].

The subsequent development of arbaclofen (R-baclofen) represented an enantiomeric refinement, offering improved receptor specificity but retaining significant central activity [1]. This limitation catalyzed intensive medicinal chemistry efforts to design compounds with physicochemical properties restricting CNS access. Lesogaberan emerged from systematic structure-activity relationship (SAR) studies focused on fluorinated phosphinic acid derivatives of GABA, culminating in the selection of [(2R)-3-amino-2-fluoropropyl]phosphinic acid as the optimal candidate [3] [6]. Its synthetic pathway involved stereoselective conversion of dl-serine to α-fluoro-β-amino ester intermediates, followed by phosphinic acid incorporation—a process ensuring high enantiomeric purity critical for receptor specificity [2].

Lesogaberan's Position in the Evolution of Reflux Disease Therapeutics

Lesogaberan occupies a distinct niche in the therapeutic continuum of GERD management, bridging the gap between acid suppression and pathophysiology correction:

Mechanistic Complementarity to PPIs: While PPIs reduce gastric acidity, they do not address the underlying mechanical defects (TLESRs) permitting reflux. Lesogaberan specifically targeted this mechanism, demonstrating in clinical studies:

  • 25% reduction in TLESRs (p < 0.05 vs. placebo)
  • 28% increase in lower esophageal sphincter (LES) pressure
  • 47% decrease in reflux episodes within 3 hours postprandiallywhen administered as add-on therapy to PPIs in GERD patients [8]. This mechanistic synergy was confirmed by 24-hour pH-metry studies in dogs, where lesogaberan significantly reduced both acid reflux episodes (control: 10.7 ± 0.5 vs. lesogaberan: 4.6 ± 0.4; p < 0.0001) and esophageal acid exposure time (control: 51.2 ± 4.5 min pH < 4 vs. lesogaberan: 23.6 ± 2.4 min; p < 0.0001) without altering gastric pH [7].

Translational Pharmacology: Lesogaberan’s development exemplified successful translational physiology, with effects on TLESRs and reflux inhibition consistently replicating from preclinical models to human studies:

Table 2: Translational Efficacy of Lesogaberan Across Experimental Models

ParameterPreclinical (Dog Model)Clinical (GERD Patients)
TLESR Reduction~50% at 3 mg/kg25-36% at 0.8 mg/kg
Reflux Episodes57% decrease vs. control47% reduction vs. placebo
Acid Exposure54% reduction (pH < 4 time)Significant improvement in pH metrics
Dose-ResponseConcentration-dependent inhibition26% symptom response at highest dose

Data adapted from Lehmann et al. (2009) and Boeckxstaens et al. (2010) [7]

Despite these physiological effects, Phase IIb studies revealed a critical disconnect: although lesogaberan significantly improved objective reflux metrics, its effect on GERD symptoms (heartburn, regurgitation) was clinically modest (26% response rate vs. 18% placebo; p < 0.05) [1] [2]. This outcome underscored a fundamental challenge in reflux therapeutics—the imperfect correlation between TLESR reduction, reflux episode frequency, and symptom perception—particularly in PPI-refractory patients with potential visceral hypersensitivity components [1]. Consequently, while lesogaberan represented a pharmacological milestone in peripheral GABAB agonism, its clinical development was discontinued due to insufficient symptom relief in the target population [2] . Nevertheless, it established a conceptual framework for future reflux inhibitors targeting TLESRs without central side effects, influencing subsequent drug discovery in neurogastroenterology [1] [10].

Properties

CAS Number

344413-67-8

Product Name

Lesogaberan

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium

Molecular Formula

C3H8FNO2P+

Molecular Weight

140.07 g/mol

InChI

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1

InChI Key

WVTGPBOMAQLPCP-GSVOUGTGSA-O

SMILES

C(C(C[P+](=O)O)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD 3355
AZD-3355
AZD3355
lesogaberan

Canonical SMILES

C(C(C[P+](=O)O)F)N

Isomeric SMILES

C([C@H](C[P+](=O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.